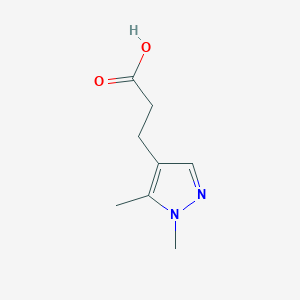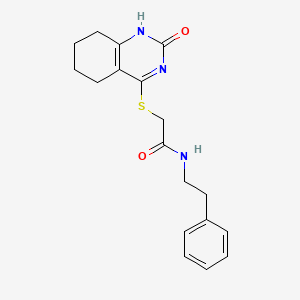![molecular formula C44H70O4 B2811214 Dipentadecyl [1,1'-biphenyl]-4,4'-dicarboxylate CAS No. 80911-53-1](/img/structure/B2811214.png)
Dipentadecyl [1,1'-biphenyl]-4,4'-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound with the molecular formula C44H70O4 It is a derivative of biphenyl, where two carboxylate groups are attached to the 4,4’ positions of the biphenyl ring, and each carboxylate group is esterified with a pentadecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the esterification of [1,1’-biphenyl]-4,4’-dicarboxylic acid with pentadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality. The purification steps may include distillation and crystallization to ensure the removal of impurities.
化学反応の分析
Types of Reactions
Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of [1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: Formation of dipentadecyl [1,1’-biphenyl]-4,4’-diol.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism of action of Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: The parent compound without the ester groups.
Dipentadecyl ether: A similar compound where the ester groups are replaced with ether linkages.
Biphenyl: The simplest form of the biphenyl structure without any substituents.
Uniqueness
Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to the presence of long alkyl chains, which impart lipophilicity and enhance its solubility in non-polar solvents. This property makes it suitable for applications in hydrophobic environments and as a component in amphiphilic systems.
特性
IUPAC Name |
pentadecyl 4-(4-pentadecoxycarbonylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-47-43(45)41-33-29-39(30-34-41)40-31-35-42(36-32-40)44(46)48-38-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-36H,3-28,37-38H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFKLGFVQWPTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2811134.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2811137.png)


![Pyrazolo[1,5-a]pyridin-4-ylmethanamine](/img/structure/B2811140.png)
![3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2811141.png)
![Methyl 3-({[4-(4-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2811143.png)




![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2811149.png)


